3-Bromo-2-chloro-6-(chloromethyl)pyridine

Description

Chemical Identity and Nomenclature

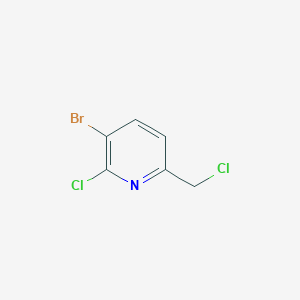

This compound stands as a distinctive member of the halogenated pyridine family, bearing the Chemical Abstracts Service registry number 1227496-11-8. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the specific positions of each halogen substituent on the pyridine ring system. The molecular formula C₆H₄BrCl₂N accurately represents the elemental composition, while the molecular weight of 240.91 grams per mole reflects the substantial mass contribution from the three halogen atoms.

The compound's structural identity can be precisely described through its International Chemical Identifier: InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2. This notation provides an unambiguous representation of the molecular connectivity, enabling researchers to accurately identify and synthesize the target compound. The corresponding InChI Key USBIKEYDQFFBHX-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation ClCC1=CC=C(Br)C(Cl)=N1 offers an alternative structural encoding that facilitates computational chemistry applications and molecular modeling studies. This notation clearly illustrates the chloromethyl substituent (-CH₂Cl) attached to the 6-position of the pyridine ring, with the bromine and chlorine atoms occupying the 3- and 2-positions respectively.

Historical Development and Discovery

The development of halogenated pyridine derivatives, including this compound, emerged from the broader historical context of pyridine chemistry and the pharmaceutical industry's need for versatile synthetic intermediates. The systematic exploration of pyridine halogenation began in earnest during the mid-20th century, driven by the recognition that halogenated pyridines serve as crucial building blocks for pharmaceutical compounds, agrochemicals, and materials science applications.

The specific challenge of achieving regioselective halogenation of pyridines has been a persistent theme in synthetic organic chemistry. Traditional electrophilic aromatic substitution processes typically favor the 3-position due to the electron-withdrawing nature of the pyridine nitrogen, but controlling the selectivity for multiple halogenation events requires sophisticated synthetic strategies. The development of methods capable of introducing different halogens at specific positions represents a significant advancement in synthetic methodology.

Recent advances in pyridine halogenation have been exemplified by the work of researchers who developed designed phosphine reagents for 4-selective halogenation of pyridines. This methodology demonstrates the ongoing evolution of synthetic strategies for preparing complex halogenated pyridines. Similarly, innovative approaches using Zincke imine intermediates have enabled selective halogenation at the traditionally unreactive 3-position of pyridines. These methodological developments provide the synthetic foundation upon which compounds like this compound can be efficiently prepared.

The industrial synthesis of 3-bromo-6-chloro-2-methylpyridine, a structurally related compound, has been documented through a diazotization-chlorination sequence starting from 2-amino-5-bromo-6-methylpyridine. This synthetic route achieved a 70% yield and demonstrates the practical feasibility of preparing multiply halogenated pyridines on commercial scales. The methodology involves treatment with hydrochloric acid, pyridine hydrochloride, copper(I) chloride, and sodium nitrite in dichloromethane at controlled temperatures, followed by aqueous workup with sodium hydrogen carbonate.

Positional Isomerism in Halogenated Pyridine Derivatives

The phenomenon of positional isomerism in halogenated pyridine derivatives represents a fundamental aspect of heterocyclic chemistry that significantly influences both synthetic accessibility and biological activity. This compound exemplifies the complexity inherent in polyhalogenated pyridine systems, where the specific positioning of halogen substituents determines the compound's chemical reactivity and potential applications.

Positional selectivity in pyridine halogenation reactions follows predictable patterns based on the electronic properties of the pyridine nitrogen atom. Electrophilic aromatic substitution processes are inherently 3-selective due to the electron-withdrawing effect of the nitrogen, which deactivates the ring toward electrophilic attack while directing substitution to the meta positions. This fundamental principle governs the initial halogenation step in the synthesis of multiply substituted pyridines.

The challenge of achieving selective halogenation at different positions has led to the development of specialized synthetic methodologies. Research has demonstrated that 2-selective halogenation reactions can be accomplished using pyridine N-oxides, while direct 2-fluorination of pyridines has been achieved using silver difluoride. These complementary approaches enable synthetic chemists to access diverse substitution patterns that would be difficult to obtain through conventional electrophilic substitution alone.

The synthesis of related compounds provides insight into the broader landscape of halogenated pyridine positional isomers. For example, 3-bromo-6-chloro-2-methylpyridine (Chemical Abstracts Service number 132606-40-7) represents a closely related analog where the chloromethyl group is replaced by a simple methyl substituent. This compound exhibits similar halogenation patterns but different reactivity profiles due to the absence of the reactive chloromethyl functionality.

| Compound | Substitution Pattern | Chemical Abstracts Service Number | Key Differences |

|---|---|---|---|

| This compound | 2-Cl, 3-Br, 6-CH₂Cl | 1227496-11-8 | Reactive chloromethyl group |

| 3-Bromo-6-chloro-2-methylpyridine | 2-CH₃, 3-Br, 6-Cl | 132606-40-7 | Simple methyl substituent |

| 2-Chloro-6-(chloromethyl)pyridine | 2-Cl, 6-CH₂Cl | 78846-88-5 | Absence of bromine |

| 3-Bromo-2-methylpyridine | 2-CH₃, 3-Br | 38749-79-0 | Minimal halogenation |

Recent studies have emphasized the importance of photophysical properties in positional isomers of pyridine derivatives. Research examining para-, meta-, and ortho-pyridine isomers has revealed that positional isomerization significantly affects molecular configuration and conjugation, resulting in different photophysical properties. The para-pyridine isomer demonstrated stronger electron-accepting ability compared to the other two isomers, highlighting how subtle positional changes can dramatically alter electronic properties.

The development of advanced halogenation methodologies continues to expand the accessible chemical space of halogenated pyridines. Selective halogenation strategies using designed heterocyclic phosphines have demonstrated broad applicability to unactivated pyridines and show viability for late-stage halogenation of complex pharmaceutical intermediates. These methodological advances ensure that compounds like this compound can be efficiently synthesized and utilized in drug discovery and materials science applications.

Properties

IUPAC Name |

3-bromo-2-chloro-6-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBIKEYDQFFBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CCl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 2,6-dibromopyridine as a starting material. The process involves a metal-halogen exchange reaction using reagents such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) , followed by chlorination with cyanuric chloride . This method is preferred due to its milder reaction conditions and ease of handling compared to traditional methods that use pyrophoric and toxic chemicals .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Palladium Catalysts: For coupling reactions like Suzuki–Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Experimental Procedures

A common method includes using chloromethyl methyl ether in the presence of a Lewis acid catalyst to facilitate the chloromethylation process. The reaction conditions must be optimized to achieve high yields while minimizing by-products.

Applications in Agrochemicals

3-Bromo-2-chloro-6-(chloromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals, particularly those targeting pest control and crop protection. The compound is utilized in the development of:

- Trifluoromethylpyridines : These derivatives are essential components in active ingredients for pesticides and herbicides. More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed recently, demonstrating the compound's significance in agricultural chemistry.

Case Study: Synthesis of Trifluoromethylpyridines

A study highlighted the conversion of this compound into trifluoromethylpyridine derivatives. The methodology involved:

- Reacting with trifluoromethylating agents under specific conditions.

- Characterization using NMR and IR spectroscopy to confirm product formation.

The results indicated high conversion rates and purity levels, showcasing its utility in producing effective agrochemical agents .

Pharmaceutical Applications

In addition to agrochemical uses, this compound is also explored in pharmaceutical applications, particularly as a precursor for biologically active compounds. Its structural versatility allows it to participate in various chemical transformations leading to:

- Antimicrobial Agents : Derivatives synthesized from this compound have shown promising activity against various pathogens.

- Anti-inflammatory Drugs : Research indicates potential pathways for developing novel anti-inflammatory agents using this pyridine derivative.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Chloromethylpyridine | Contains a chloromethyl group | Lacks bromine substitution; simpler structure |

| 3-Bromo-2-methylpyridine | Bromine substitution at the same position | Does not contain chloromethyl or additional chlorine |

| Trifluoromethylpyridine | Contains trifluoromethyl group | Highly reactive; significant applications in agrochemicals |

This table illustrates how variations in substituents affect reactivity and application potential.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-(chloromethyl)pyridine involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate for further functionalization. The compound can form coordination complexes with transition metals, which can mimic the active sites of metalloenzymes . These complexes can participate in catalytic processes, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features | Applications/Reactivity |

|---|---|---|---|---|

| 3-Bromo-2-chloro-6-(chloromethyl)pyridine | Br (3), Cl (2), CH₂Cl (6) | C₆H₄BrCl₂N | Reactive chloromethyl group; multiple leaving groups (Br, Cl) | Cross-coupling reactions (Suzuki, Buchwald-Hartwig); pharmaceutical intermediates |

| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine [4, 12] | Br (2), Cl (3), CF₃ (6) | C₆H₂BrClF₃N | Electron-withdrawing CF₃ group enhances stability | Medicinal chemistry (metabolic stability); agrochemicals |

| 3-Bromo-2-chloro-6-methylpyridine [9] | Br (3), Cl (2), CH₃ (6) | C₆H₅BrClN | Methyl group reduces reactivity compared to CH₂Cl | Intermediate for less sterically hindered modifications |

| 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine [5] | Br (8), Cl (6), CH₂Cl (2) | C₈H₅BrCl₂N₂ | Imidazo[1,2-a]pyridine core; higher ring strain | Antitrypanosomal agents; heterocyclic drug development |

| 2-(Chloromethyl)pyridine-HCl [6] | CH₂Cl (2), HCl | C₆H₆ClN·HCl | No bromo/chloro substituents; simpler structure | Ligand synthesis; less reactive in cross-coupling |

Key Differences in Reactivity and Stability

Chloromethyl vs. Trifluoromethyl (CF₃):

- The chloromethyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), enabling further functionalization . In contrast, CF₃ in 2-bromo-3-chloro-6-(trifluoromethyl)pyridine provides electron-withdrawing effects, enhancing thermal and metabolic stability but reducing nucleophilic reactivity .

Halogen Positioning:

- Bromo at position 3 (target compound) vs. 2 (in 2-bromo-3-chloro-6-(trifluoromethyl)pyridine ) alters electronic effects on the pyridine ring. Bromo at position 3 may direct electrophilic substitution to position 4 or 5, while position 2 bromo directs to position 5 .

Pyridine derivatives are generally more electron-deficient, favoring metal-catalyzed cross-coupling .

Toxicity Profiles: 2-(Chloromethyl)pyridine-HCl is classified as a noncarcinogen (level F) , but the presence of additional halogens in the target compound may increase toxicity risks due to enhanced reactivity.

Biological Activity

3-Bromo-2-chloro-6-(chloromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and agrochemical development.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 220.48 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClN |

| Molecular Weight | 220.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents may enhance the compound's lipophilicity, facilitating membrane permeability and receptor binding.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of various halogenated pyridines, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics. -

Cytotoxic Effects:

In vitro assays showed that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis in treated cells. -

Neuropharmacological Effects:

Research highlighted the compound's ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting implications for treating neuropsychiatric disorders.

Table 2: Summary of Biological Activities

Q & A

Basic: How can I optimize the synthesis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine to improve yield and purity?

Answer:

- Methodological Steps :

- Halogenation : Start with a pyridine precursor (e.g., 2-chloro-6-methylpyridine) and perform bromination using bromotrimethylsilane under controlled heating (60–80°C) to target the 3-position .

- Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations :

- Optimize reaction time and temperature to minimize side products (e.g., over-bromination).

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~264.9 Da).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane .

Advanced: How do steric and electronic effects influence regioselectivity in reactions involving this compound?

Answer:

- Steric Effects : The bulky bromine at the 3-position and chloromethyl at the 6-position hinder nucleophilic attacks at adjacent positions. For Suzuki couplings, prioritize Pd catalysts (e.g., Pd(PPh₃)₄) that tolerate steric bulk .

- Electronic Effects : The electron-withdrawing chlorine and bromine direct electrophilic substitutions to the 4-position. DFT calculations (e.g., Gaussian 09) can model charge distribution to predict reactivity .

- Case Study : In a cross-coupling reaction with phenylboronic acid, regioselectivity was confirmed via NOESY NMR to identify coupling sites .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

- Methodological Analysis :

- Stability Assays :

- Acidic Conditions : Stir in 1M HCl (RT, 24h); monitor degradation via TLC.

- Oxidative Conditions : Expose to H₂O₂ (3% v/v) and track by UV-Vis spectroscopy (λ = 254 nm) .

2. Accelerated Degradation : Heat at 40°C for 72h in DMSO; analyze impurities via GC-MS. - Findings :

- The chloromethyl group is prone to hydrolysis under strong acids (pH < 2).

- Bromine substitution enhances stability against oxidation compared to non-halogenated analogs .

Advanced: How can I resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

Answer:

- Stepwise Approach :

- Example : A study on 2-Bromo-6-methylpyridine used X-ray crystallography to correct misinterpreted NOE data caused by dynamic rotational isomerism .

Advanced: What role does this compound play in synthesizing bipyridine ligands for catalysis?

Answer:

- Synthetic Applications :

- Characterization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.